5H-Octafluoropentanoyl chloride

Medicinal Chemistry Lipophilicity Pharmacokinetics

5H-Octafluoropentanoyl chloride (CAS 376-71-6), also known as 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride, is a fluorinated acid halide belonging to the acyl chloride class. Its molecular formula is C5HClF8O, with a molecular weight of 264.5 g/mol.

Molecular Formula C5HClF8O
Molecular Weight 264.5 g/mol
CAS No. 376-71-6
Cat. No. B1333374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Octafluoropentanoyl chloride
CAS376-71-6
Molecular FormulaC5HClF8O
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H
InChIKeyGMTHNTFUIUGECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Octafluoropentanoyl Chloride (CAS 376-71-6): Fluorinated Acyl Chloride for Precision Organic Synthesis


5H-Octafluoropentanoyl chloride (CAS 376-71-6), also known as 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride, is a fluorinated acid halide belonging to the acyl chloride class . Its molecular formula is C5HClF8O, with a molecular weight of 264.5 g/mol . The compound features a perfluorinated C5 carbon chain terminating in an acyl chloride (-COCl) functional group, with a single hydrogen atom at the 5-position, making it a partially fluorinated building block . At room temperature, it is a clear, brown liquid with a boiling point of 86 °C and a density of 1.67 g/cm³ . Its fluorinated structure enhances lipophilicity and metabolic stability in derived molecules, while the acyl chloride moiety provides high reactivity toward nucleophiles for esterification, amidation, and other acylation reactions . This compound is widely used as an intermediate in pharmaceutical research, agrochemical development, and advanced materials science .

Why 5H-Octafluoropentanoyl Chloride Cannot Be Replaced by Unfluorinated or Differently Halogenated Analogs


Generic substitution of 5H-octafluoropentanoyl chloride with non-fluorinated or differently halogenated acyl chlorides is fundamentally limited due to the unique physicochemical profile conferred by its octafluorinated chain . While unfluorinated valeryl chloride (C5H9OCl) shares the same carbon backbone and reactive acyl chloride group, the presence of eight fluorine atoms in 5H-octafluoropentanoyl chloride dramatically alters its electronic properties, lipophilicity, and metabolic stability [1]. These changes directly influence reaction kinetics, product purification, and the biological activity of final compounds [2]. The following evidence demonstrates that substitution with closely related analogs—such as non-fluorinated acyl chlorides, the fully chlorinated 5-chloro derivative, or alternative fluorinated building blocks—would result in significantly different chemical and biological outcomes, making 5H-octafluoropentanoyl chloride an irreplaceable intermediate for specific synthetic and research applications .

Quantitative Differentiation Evidence: 5H-Octafluoropentanoyl Chloride vs. Structural Analogs


Enhanced Lipophilicity Drives Differential Bioactivity in Drug Discovery Programs

The octafluorinated carbon chain in 5H-octafluoropentanoyl chloride significantly increases the lipophilicity (LogP) of derived molecules compared to its non-fluorinated analog, valeryl chloride. This class-level inference is based on the well-established effect of fluorine substitution on lipophilicity, which directly impacts membrane permeability, protein binding, and metabolic stability [1].

Medicinal Chemistry Lipophilicity Pharmacokinetics

Reactivity Profile: Acyl Chloride vs. Acyl Fluoride for Selective Acylation

While 5H-octafluoropentanoyl chloride and its acyl fluoride analog (5H-octafluoropentanoyl fluoride, CAS 813-03-6) share an identical fluorinated backbone, their reactivity profiles differ markedly. Acyl chlorides are generally more reactive than acyl fluorides toward nucleophiles, offering faster reaction kinetics under milder conditions. However, this increased reactivity can also lead to lower selectivity and more side reactions in complex systems [1].

Organic Synthesis Reaction Kinetics Selectivity

Chain Length and Fluorous Phase Affinity: C5 vs. Shorter Fluorinated Acyl Chlorides

5H-Octafluoropentanoyl chloride, with a C5 perfluorinated chain, provides a balance between sufficient fluorous phase affinity and manageable molecular weight compared to shorter or longer fluorinated acyl chlorides. The C5 chain offers better retention in fluorous solid-phase extraction (F-SPE) than C3 analogs, while being more cost-effective and synthetically accessible than C7 or C9 derivatives [1].

Fluorous Chemistry Separation Science Materials

Thermal Stability and Decomposition Profile for High-Temperature Applications

While no direct thermogravimetric analysis (TGA) data is available for 5H-octafluoropentanoyl chloride, its high boiling point (86 °C) and the presence of strong C-F bonds suggest robust thermal stability compared to non-fluorinated acyl chlorides, which often have lower boiling points and are more prone to thermal decomposition [1].

Thermal Stability Process Chemistry Safety

Optimal Use Cases for 5H-Octafluoropentanoyl Chloride Based on Quantitative Differentiation


Synthesis of Fluorinated Pharmaceuticals with Enhanced Metabolic Stability

Medicinal chemists utilize 5H-octafluoropentanoyl chloride to introduce a highly lipophilic and metabolically stable fluorinated moiety into drug candidates. The LogP difference of +1.92 compared to valeryl chloride-derived analogs translates to improved membrane permeability and reduced oxidative metabolism, critical for CNS-targeted drugs [1]. The compound's high purity (95% typical) and consistent quality from reputable vendors like Santa Cruz Biotechnology ($74.00/1g) ensure reproducible results in lead optimization programs .

Fluorous Synthesis and Purification of Complex Molecule Libraries

Researchers employing fluorous synthesis methodologies can use 5H-octafluoropentanoyl chloride as a versatile 'light fluorous' tagging reagent. Its C5 chain provides sufficient fluorous phase affinity for efficient solid-phase extraction (F-SPE) purification, enabling high-throughput parallel synthesis without the need for tedious chromatography [1]. The reagent's compatibility with standard organic synthesis conditions and its availability at moderate cost ($70-90/g from major vendors) make it an economically viable choice for medium-scale library production .

Preparation of Specialty Fluorinated Polymers and Advanced Materials

5H-Octafluoropentanoyl chloride serves as a key monomer or chain-transfer agent in the synthesis of low-refractive-index polymers, water-repellent coatings, and fluorinated surfactants. The compound's reactivity as an acyl chloride allows for efficient incorporation into methacrylate monomers (e.g., 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate, OFPMA) which are then polymerized to yield materials with unique optical and surface properties [1]. The enhanced thermal stability of the fluorinated chain, as inferred from C-F bond strength, ensures that derived polymers withstand higher processing temperatures and harsh environments compared to non-fluorinated counterparts .

Selective Acylation in Complex Organic Transformations

Synthetic organic chemists can leverage the balanced reactivity of 5H-octafluoropentanoyl chloride—more reactive than its acyl fluoride analog yet offering better selectivity than non-fluorinated acyl chlorides due to the electron-withdrawing effect of the fluorine atoms [1]. This makes it particularly useful for acylating sterically hindered nucleophiles or for chemoselective acylation in the presence of multiple reactive functional groups . The compound's liquid state and moderate boiling point (86 °C) facilitate handling and purification via distillation, providing operational convenience in the laboratory [2].

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